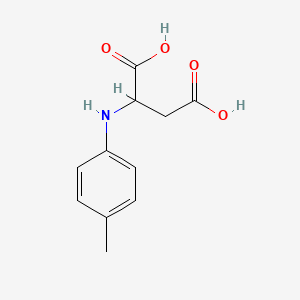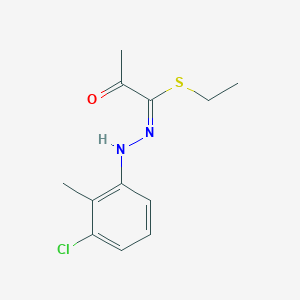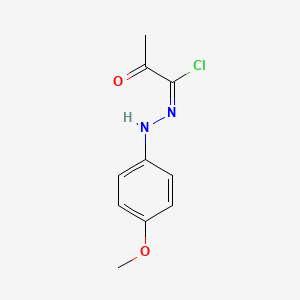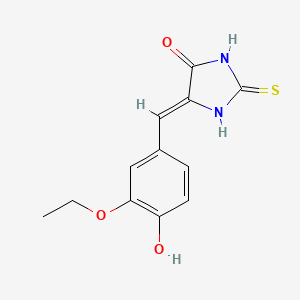
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone
Overview
Description
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone, also known as DIMEB, is a small molecule organic compound with a molecular formula of C20H21NO. It is a yellow crystalline solid and is commonly used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone is not fully understood, but it is thought to involve the inhibition of DNA and RNA synthesis. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has been shown to bind to DNA and RNA through intercalation, which disrupts the normal structure of the nucleic acid. This disruption can lead to the activation of cellular pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in DNA and RNA synthesis. In vivo studies have shown that 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research involving 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone. One area of interest is its potential use as an antiviral and antibacterial agent. Additionally, researchers may investigate the use of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone in combination with other chemotherapeutic agents to enhance its anticancer activity. Further studies may also be conducted to better understand the mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone and to identify potential targets for drug development.
Scientific Research Applications
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has been widely used in scientific research due to its ability to bind to DNA and RNA. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has also been used as a fluorescent probe for the detection of DNA and RNA in biological samples. Additionally, it has been investigated for its potential use as an antiviral and antibacterial agent.
properties
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-19(2)13-15-10-6-7-11-16(15)17(20-19)12-18(21)14-8-4-3-5-9-14/h3-12,20H,13H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLRJWQHBBIIPU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C3=CC=CC=C3)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C3=CC=CC=C3)/N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-phenyl-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



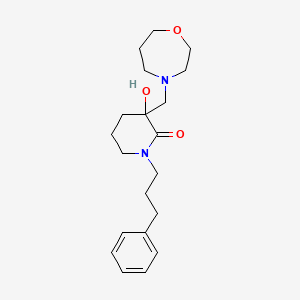
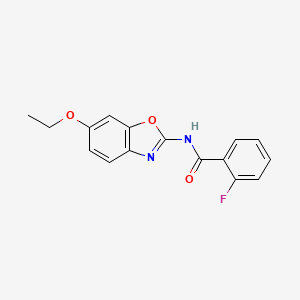
![3-bromo-N-{4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849464.png)
![3-bromo-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849469.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-3,5-dinitrobenzamide](/img/structure/B3849472.png)
![3-[(4-hydroxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B3849473.png)
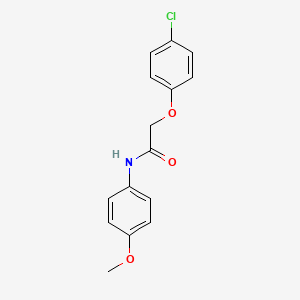
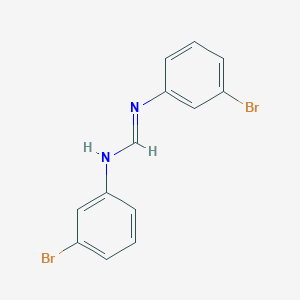
![N-[(4-nitrophenyl)sulfonyl]alanine](/img/structure/B3849515.png)
![ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)
